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molecular formula C15H12N2O4S B8476731 4-nitro-1-tosyl-1H-indole

4-nitro-1-tosyl-1H-indole

Cat. No. B8476731
M. Wt: 316.3 g/mol
InChI Key: IZJPEYFMAAJLKN-UHFFFAOYSA-N
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Patent
US09056874B2

Procedure details

To a suspension of 4-nitro-1H-indole (CAS #: 4769-97-5) (10.4 g, 64.1 mmol) in DMF (401 mL) at 0° C. was added NaH (60% in mineral oil, 3.85 g, 96 mmol), and the mixture was stirred at 0° C. After 15 minutes, to the red suspension was added TsCl (14.67 g, 77 mmol). The reaction turned yellow and was warmed to room temperature. After 15 minutes the reaction was quenched by ice/H2O, and the mixture was stirred for 30 minutes at room temperature. The precipitate was collected by filtration to provide the title compound, which was used in the next reaction without any further purification. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.43 (d, J=8.34 Hz, 1H) 8.15-8.29 (m, 2H) 7.96 (m, 2H) 7.60 (t, J=8.21 Hz, 1H) 7.42 (m, J=7.83 Hz, 2H) 7.26-7.38 (m, 1H) 2.33 (s, 3H)
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
401 mL
Type
solvent
Reaction Step One
Name
Quantity
3.85 g
Type
reactant
Reaction Step Two
Name
Quantity
14.67 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2)([O-:3])=[O:2].[H-].[Na+].[S:15](Cl)([C:18]1[CH:24]=[CH:23][C:21]([CH3:22])=[CH:20][CH:19]=1)(=[O:17])=[O:16]>CN(C=O)C>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[S:15]([C:18]1[CH:24]=[CH:23][C:21]([CH3:22])=[CH:20][CH:19]=1)(=[O:17])=[O:16])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C=CNC2=CC=C1
Name
Quantity
401 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.85 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
14.67 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
After 15 minutes the reaction was quenched by ice/H2O
Duration
15 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C2C=CN(C2=CC=C1)S(=O)(=O)C1=CC=C(C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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